molecular formula C13H13F3N2O2 B1401432 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester CAS No. 1390621-32-5

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester

Cat. No.: B1401432
CAS No.: 1390621-32-5
M. Wt: 286.25 g/mol
InChI Key: NVYYVIVFAOUJIV-UHFFFAOYSA-N
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Description

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H11F3N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The carboxylic acid group is converted to its methyl ester using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Material Science: This compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding, providing insights into biological processes and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
  • 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxamide
  • 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid ethyl ester

Uniqueness

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-7(2)18-10-5-4-8(11(19)20-3)6-9(10)17-12(18)13(14,15)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYYVIVFAOUJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)OC)N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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